molecular formula C35H43FO10 B1217809 Diprosalic CAS No. 92502-72-2

Diprosalic

Numéro de catalogue: B1217809
Numéro CAS: 92502-72-2
Poids moléculaire: 642.7 g/mol
Clé InChI: MRZWGGPHYUTCNW-XEMJQECLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Diprosalic, also known as this compound, is a useful research compound. Its molecular formula is C35H43FO10 and its molecular weight is 642.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Treatment of Psoriasis

Diprosalic has been extensively studied for its efficacy in treating psoriasis. A notable clinical trial compared this compound with Dermovate (clobetasol propionate) in patients with scalp psoriasis. The results showed that both treatments were highly effective after three weeks, with this compound demonstrating superior antipruritic effects. Only minor adverse reactions were reported, indicating a favorable safety profile .

Case Study: Psoriatic Otitis Externa

A recent case study highlighted the successful use of this compound in treating recalcitrant psoriatic otitis externa. The patient experienced significant improvement after treatment, showcasing this compound's versatility beyond traditional psoriasis applications .

Keloids and Hypertrophic Scars

Recent research has identified this compound as a potential treatment for keloids and hypertrophic scars due to its anti-inflammatory properties. The combination of betamethasone dipropionate and salicylic acid may help reduce scar formation by modulating the inflammatory response .

Efficacy in Combination Therapies

This compound has also been evaluated in combination with other treatments for chronic plaque psoriasis. Studies indicate that when used alongside vitamin D analogs, it can enhance therapeutic outcomes while minimizing side effects associated with prolonged corticosteroid use .

Safety Profile

In various studies assessing the safety of this compound, including chronic toxicity assessments in animal models, it was found to be well-tolerated when applied topically. Long-term administration did not result in significant adverse effects on vital organ function or systemic toxicity . However, caution is advised regarding potential dermatitis from prolonged use of salicylic acid preparations.

Data Table: Comparative Efficacy of Treatments for Psoriasis

TreatmentEfficacy (Reduction in Symptoms)Adverse ReactionsDuration of Study
This compoundHighMinor (3 cases)3 weeks
DermovateHighMinor (2 cases)3 weeks
Vitamin D AnalogModerateNone reportedVaries

Propriétés

Numéro CAS

92502-72-2

Formule moléculaire

C35H43FO10

Poids moléculaire

642.7 g/mol

Nom IUPAC

[2-[(8S,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate;2-hydroxybenzoic acid

InChI

InChI=1S/C28H37FO7.C7H6O3/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5;8-6-4-2-1-3-5(6)7(9)10/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3;1-4,8H,(H,9,10)/t16-,19-,20-,21-,25-,26-,27?,28-;/m0./s1

Clé InChI

MRZWGGPHYUTCNW-XEMJQECLSA-N

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O

SMILES isomérique

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H](C3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O

SMILES canonique

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC.C1=CC=C(C(=C1)C(=O)O)O

Synonymes

elosalik
betamethasone dipropionate - salicylic acid
betamethasone dipropionate and salicylic acid drug combination
betamethasone dipropionate, salicylic acid drug combination
Diprosalic

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.